2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione

Description

Systematic Nomenclature and Structural Identification

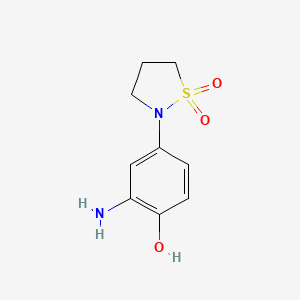

The compound 2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione is a sulfur-containing heterocyclic molecule with the systematic IUPAC name 2-(3-amino-4-hydroxyphenyl)-1λ⁶,2-thiazolidine-1,1-dione . Its molecular formula is C₉H₁₂N₂O₃S , corresponding to a molecular weight of 228.27 g/mol . Structurally, it consists of a thiazolidine ring system (a five-membered ring containing sulfur and nitrogen atoms) fused to two ketone groups at positions 1 and 2 (Figure 1). The phenyl substituent at position 2 of the thiazolidine ring is further functionalized with an amino (-NH₂) group at position 3 and a hydroxyl (-OH) group at position 4, conferring distinct hydrogen-bonding capabilities.

Key Structural Features:

- Thiazolidine-1,1-dione core : The 1,2-thiazolidine-1,1-dione scaffold is characterized by a sulfonyl group (S=O) at position 1 and a ketone (C=O) at position 2, creating a planar, electron-deficient system.

- Aromatic substitution : The 3-amino-4-hydroxyphenyl group introduces polar functional groups that enhance solubility and potential for intermolecular interactions in biological systems.

- Tautomeric potential : The amino and hydroxyl groups on the phenyl ring may participate in keto-enol tautomerism, influencing reactivity and binding affinity.

Historical Context of Thiazolidinedione Derivatives Discovery

The discovery of thiazolidinedione (TZD) derivatives traces back to the 1980s, when researchers at Takeda Pharmaceutical Company identified ciglitazone as the first prototypical TZD with insulin-sensitizing properties. Early TZDs were developed as hypolipidemic agents but later repurposed for diabetes management due to their peroxisome proliferator-activated receptor gamma (PPAR-γ) agonist activity.

Evolution of TZD Derivatives:

First-generation TZDs :

Second-generation TZDs :

Research-focused TZDs :

Structural Innovations:

| Feature | Clinical TZDs (e.g., Rosiglitazone) | 2-(3-amino-4-hydroxyphenyl)-TZD |

|---|---|---|

| Core structure | Thiazolidine-2,4-dione | Thiazolidine-1,1-dione |

| Aromatic substituent | Alkyl-linked pyridine or benzyl group | 3-amino-4-hydroxyphenyl |

| Key functional groups | Thiazolidinedione + hydrophobic tail | Thiazolidinedione + polar hydroxyl/amino |

Properties

IUPAC Name |

2-amino-4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c10-8-6-7(2-3-9(8)12)11-4-1-5-15(11,13)14/h2-3,6,12H,1,4-5,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXEBNTMYSUYJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC(=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The synthesis of 2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione typically proceeds via the condensation of 3-amino-4-hydroxybenzaldehyde with thiosemicarbazide or related thioamide derivatives under acidic or reflux conditions, followed by cyclization to form the thiazolidine ring. The key steps involve:

- Formation of Schiff Base Intermediate: The aldehyde group of 3-amino-4-hydroxybenzaldehyde reacts with the amino group of thiosemicarbazide to form an imine (Schiff base).

- Cyclization: Under acidic and heated conditions (often around 100°C), intramolecular cyclization occurs, resulting in the thiazolidine ring closure.

- Isolation and Purification: The product precipitates upon cooling and is isolated by filtration, followed by recrystallization from solvents such as butanol or acetic acid to obtain pure crystals.

This method is supported by experimental procedures where reflux times range from 5 minutes to 1.5 hours depending on the substituents and reaction scale.

Detailed Reaction Conditions and Parameters

| Parameter | Description |

|---|---|

| Starting Materials | 3-amino-4-hydroxybenzaldehyde, thiosemicarbazide |

| Solvent | Anhydrous ethanol (5–10 mL typical) |

| Temperature | Reflux conditions (~78–100°C) |

| Reaction Time | 5–15 minutes typical; up to 1.5 hours for some derivatives |

| pH Conditions | Acidic medium to facilitate cyclization |

| Isolation | Cooling to precipitate product, filtration |

| Purification | Crystallization from butanol or acetic acid |

This approach ensures effective formation of the thiazolidine-1,1-dione ring system with good yields and purity.

Industrial Scale Adaptations

In industrial production, the synthesis is adapted to continuous flow reactors allowing:

- Precise control of temperature and pH for consistent product quality.

- Use of catalysts to enhance reaction rates and yields.

- Scalable reaction volumes with improved safety and efficiency.

Such process intensification techniques are crucial for producing this compound in larger quantities while maintaining reproducibility and purity.

Alternative Synthetic Strategies

While the primary route involves 3-amino-4-hydroxybenzaldehyde and thiosemicarbazide, related thiazolidine derivatives have been synthesized via:

- Reaction of L-cysteine hydrochloride monohydrate with substituted benzaldehydes in the presence of sodium bicarbonate at room temperature, forming 2-(substituted phenyl) thiazolidine-4-carboxylic acids.

- Subsequent amidation with various amines using coupling agents such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP) in dichloromethane at room temperature to yield thiazolidine carboxamide derivatives.

Although this pathway is more common for thiazolidine-4-carboxamide derivatives, it demonstrates the versatility of thiazolidine ring construction and functionalization.

Research Findings on Yields and Purity

| Step | Yield Range (%) | Notes |

|---|---|---|

| Schiff base formation & cyclization | 40–90% | Dependent on substituents and reaction time |

| Amidation of thiazolidine acids | 20–72% | Lower yields for sterically hindered substrates |

Purity is commonly confirmed by thin-layer chromatography (TLC) and melting point analysis, with recrystallization improving crystalline quality.

Summary Table of Preparation Methods

| Method | Starting Materials | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Condensation and cyclization | 3-amino-4-hydroxybenzaldehyde + thiosemicarbazide | Reflux in ethanol, acidic pH, 5–90 min | 40–90 | Classical method; common route |

| L-cysteine + substituted benzaldehyde + amidation | L-cysteine hydrochloride + benzaldehyde + amines with EDC·HCl/DMAP | Room temperature, dichloromethane, 4–24 h | 20–72 | Used for carboxamide derivatives |

Analytical and Characterization Notes

- Melting Points: Used to confirm product identity and purity, typically ranging between 128–136°C for related derivatives.

- Spectroscopic Analysis: NMR and IR spectroscopy confirm ring formation and functional groups.

- Chromatography: TLC used for monitoring reaction progress and purity.

- Crystallography: Sometimes employed for structural confirmation.

Chemical Reactions Analysis

Types of Reactions

2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

Reduction: The thiazolidine ring can be reduced to form a thiazolidine-2-thione derivative.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Quinone derivatives.

Reduction: Thiazolidine-2-thione derivatives.

Substitution: Various acylated and sulfonylated derivatives.

Scientific Research Applications

Scientific Research Applications of 2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione

This compound is a chemical compound with a thiazolidine ring, containing both sulfur and nitrogen atoms, that is known for its diverse applications in scientific research. This compound is valuable in chemistry, biology, medicine, and industry due to its unique chemical properties.

Chemistry

This compound serves as a building block in synthesizing complex organic molecules. Its structure allows for various chemical reactions, such as oxidation, reduction, and substitution, making it a versatile intermediate in chemical synthesis.

- Oxidation The hydroxy group can be oxidized to form a quinone derivative using oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

- Reduction The thiazolidine ring can be reduced to form a thiazolidine-2-thione derivative using reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

- Substitution The amino group can participate in nucleophilic substitution reactions with reagents like acyl chlorides and sulfonyl chlorides, leading to the formation of various derivatives.

Biology

This compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules. The amino and hydroxy groups facilitate specific binding to active sites, which can modulate biological pathways.

Medicine

This compound is explored for potential therapeutic properties, including anti-inflammatory and antimicrobial activities. Research indicates it exhibits antimicrobial properties, inhibiting the growth of various pathogens. In vitro studies have shown that the compound has Minimum Inhibitory Concentration (MIC) values ranging from 0.22 to 0.25 µg/mL against specific bacterial strains, demonstrating potent antibacterial activity. It also exhibits strong antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation. The compound also possesses significant antioxidant activity with an IC50 value of approximately 18.17 µg/mL, comparable to known antioxidants like ascorbic acid.

Industry

Mechanism of Action

The mechanism of action of 2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other non-covalent interactions with enzymes and receptors, modulating their activity. The presence of the amino and hydroxy groups allows for specific binding to active sites, leading to inhibition or activation of biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Phenyl-Thiazolidine Diones

2-(3-Amino-4-chlorophenyl)-1,2-thiazolidine-1,1-dione

- Molecular Formula : C₉H₁₁ClN₂O₂S

- Molecular Weight : 246.71 g/mol

- Key Features: The 4-chloro substituent replaces the hydroxyl group in the target compound. Available in quantities up to 2500 mg (purity: minimum 95%) .

2-(2-Nitrophenyl)-1,2-thiazolidine-1,1-dione

- Molecular Formula : C₉H₁₀N₂O₄S

- Molecular Weight : 242.25 g/mol

- Key Features: A nitro (-NO₂) group at the phenyl 2-position introduces strong electron-withdrawing effects, which may stabilize the compound but reduce solubility.

Heterocyclic and Aliphatic Variants

2-(6-Fluoropyridin-3-yl)-1λ⁶,2-thiazolidine-1,1-dione

- Molecular Formula : C₈H₆FN₂O₂S (inferred from CAS 2138035-42-2)

- Key Features : Replaces the phenyl ring with a fluoropyridinyl group, introducing a nitrogen-rich heterocycle. Fluorine’s electronegativity may enhance metabolic stability .

3-Benzyl-1,2-thiazolidine-1,1-dione

Structural and Functional Analysis

Table 1: Comparative Properties of Thiazolidine Dione Derivatives

Key Research Findings

Electronic Effects: The nitro group in 2-(2-nitrophenyl)-... The hydroxyl group in the target compound enhances hydrogen-bonding capacity, which may improve solubility but reduce stability under acidic/basic conditions .

Biological Implications: Chlorine in 2-(3-amino-4-chlorophenyl)-... increases lipophilicity, favoring passive diffusion across biological membranes . Fluorine in the pyridinyl variant () may enhance metabolic resistance due to its strong C-F bond, a common strategy in drug design .

Synthetic Feasibility: The discontinued status of the target compound suggests challenges in synthesis or purification, possibly due to the reactivity of the hydroxyl and amino groups .

Biological Activity

2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione is a chemical compound notable for its diverse biological activities and potential therapeutic applications. Its unique structure, characterized by a thiazolidine ring containing both sulfur and nitrogen atoms, allows it to interact with various biological macromolecules, making it a subject of interest in medicinal chemistry.

The biological activity of this compound primarily involves its ability to form hydrogen bonds and other non-covalent interactions with enzymes and receptors. This interaction can modulate the activity of biological pathways, making it a candidate for enzyme inhibition and therapeutic interventions.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. In vitro studies indicate that it can inhibit the growth of various pathogens:

- Minimum Inhibitory Concentration (MIC) : The compound has shown MIC values ranging from 0.22 to 0.25 µg/mL against specific bacterial strains, indicating potent antibacterial activity .

- Biofilm Formation : It also exhibits strong antibiofilm potential against Staphylococcus aureus and Staphylococcus epidermidis, outperforming standard antibiotics like Ciprofloxacin in reducing biofilm formation .

Antioxidant Activity

The compound has been evaluated for its antioxidant properties through DPPH free radical scavenging assays. The results indicate that it possesses significant antioxidant activity with an IC50 value of approximately 18.17 µg/mL, comparable to known antioxidants like ascorbic acid .

Tyrosinase Inhibition

Tyrosinase is an important enzyme involved in melanin production. The inhibition of this enzyme can be beneficial for treating hyperpigmentation disorders. Studies have shown that this compound has a notable inhibitory effect on tyrosinase with an IC50 value of 16.5 ± 0.37 µM . This suggests its potential as a lead compound in developing skin-lightening agents.

Other Biological Activities

The compound has also been investigated for:

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, although further research is needed to establish this conclusively.

- Enzyme Inhibition : It has been identified as a potential inhibitor of dihydrofolate reductase (DHFR) and DNA gyrase, which are critical targets in cancer and bacterial infections .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | MIC (µg/mL) | Antioxidant Activity (IC50 µg/mL) | Tyrosinase Inhibition (IC50 µM) |

|---|---|---|---|

| This compound | 0.22 - 0.25 | 18.17 | 16.5 ± 0.37 |

| Thiazolidine-2,4-dione | Varies | Not reported | Not applicable |

| Thiazolidine-2-thione | Varies | Not reported | Not applicable |

Study on Antimicrobial Properties

A study published in ACS Omega evaluated the antimicrobial activity of various derivatives including this compound. The results showed that this compound displayed significant inhibition against multiple bacterial strains with minimal cytotoxicity towards human cells .

Research on Antioxidant Potential

In another study focusing on antioxidant activities, the compound was tested against DPPH radicals demonstrating substantial scavenging ability comparable to established antioxidants. This study highlighted the importance of hydroxyl groups in enhancing antioxidant properties .

Q & A

Q. What are the optimal synthetic routes for 2-(3-amino-4-hydroxyphenyl)-1,2-thiazolidine-1,1-dione, and how can reaction yields be systematically improved?

- Methodological Answer : Synthesis typically involves cyclization of precursor amines with sulfonylating agents under controlled pH and temperature. Orthogonal experimental design (e.g., Taguchi or fractional factorial methods) can identify critical factors (e.g., solvent polarity, catalyst loading) affecting yield . For example, varying reaction time (3–24 hrs) and temperature (60–120°C) in DMF or THF solvents can optimize ring closure efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) is recommended for isolating high-purity samples .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structural integrity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include the aromatic protons (δ 6.8–7.2 ppm for the hydroxyphenyl group) and the thiazolidine-dione ring protons (δ 3.1–3.5 ppm for CH₂ groups adjacent to sulfone).

- IR : Stretching vibrations at ~1700 cm⁻¹ (C=O), ~1350 cm⁻¹ (S=O), and ~3300 cm⁻¹ (N-H) confirm functional groups.

- HRMS : Exact mass matching (e.g., [M+H]+ calculated for C₉H₉N₂O₃S: 225.0334) validates molecular composition.

Cross-validation with X-ray crystallography (if crystalline) resolves ambiguities in stereoelectronic effects .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

- Methodological Answer : Begin with in vitro assays targeting hypothesized mechanisms (e.g., enzyme inhibition, receptor binding). For instance:

- Kinase Inhibition : Use fluorescence-based ADP-Glo™ assays (ATP concentration: 10–100 µM).

- Antimicrobial Activity : Broth microdilution (MIC determination) against Gram-positive/negative strains.

- Cytotoxicity : MTT assays on human cell lines (e.g., HEK-293, IC₅₀ calculation).

Dose-response curves (0.1–100 µM) and statistical validation (ANOVA, p < 0.05) are critical .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the reactivity and target interactions of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify nucleophilic/electrophilic sites. Solvent effects (PCM model) refine reactivity predictions .

- Molecular Docking (AutoDock Vina) : Simulate binding to targets (e.g., COX-2, EGFR) using crystal structures (PDB ID: 1PXX). Adjust Lamarckian GA parameters (population size: 150, iterations: 10⁷) for robust pose ranking .

- MD Simulations (GROMACS) : Assess binding stability (RMSD < 2 Å over 100 ns) under physiological conditions .

Q. What strategies resolve contradictions between experimental data and theoretical models for this compound’s mechanism of action?

- Methodological Answer :

- Hypothesis Testing : Redesign experiments to isolate variables (e.g., competitive binding assays with isotopic tracers) .

- Sensitivity Analysis : Use Monte Carlo simulations to quantify model uncertainty from input parameters (e.g., binding affinity ± 10%) .

- Multi-Omics Integration : Correlate transcriptomic/proteomic data (RNA-seq, LC-MS) with phenotypic outcomes to identify off-target effects .

Q. How can reaction engineering principles (e.g., microfluidics, flow chemistry) enhance the scalability of its synthesis?

- Methodological Answer :

- Continuous Flow Reactors : Optimize residence time (τ = 5–30 min) and mixing efficiency (Reynolds number > 2000) to minimize byproducts .

- In-Line Analytics : Integrate PAT tools (FTIR, UV-Vis) for real-time monitoring of intermediate formation (e.g., hydroxyphenyl intermediate at λ = 280 nm) .

- Process Intensification : Evaluate solvent-free conditions or microwave-assisted synthesis to reduce E-factor (kg waste/kg product) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity data across studies?

- Methodological Answer :

- Meta-Analysis : Pool data from multiple studies (n ≥ 5) using random-effects models to account for heterogeneity .

- Experimental Replication : Standardize protocols (e.g., cell passage number, serum concentration) to isolate methodological variability .

- Structural Analog Comparison : Benchmark against derivatives (e.g., methyl vs. chloro substituents) to identify SAR trends .

Tables of Key Parameters

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.